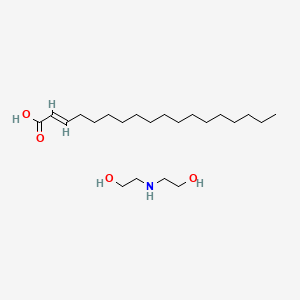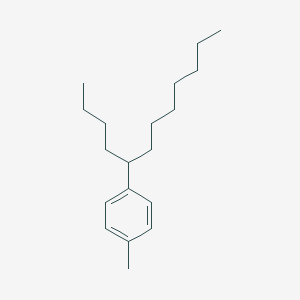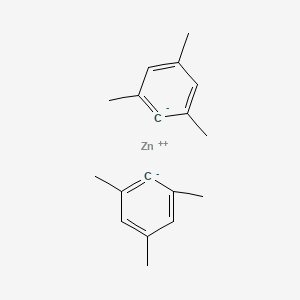
zinc;1,3,5-trimethylbenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1,3,5-trimethylbenzene-6-ide: is an organozinc compound with the molecular formula C18H22Zn bis(2,4,6-trimethylphenyl)zinc . This compound is characterized by the presence of a zinc atom bonded to two 1,3,5-trimethylbenzene (mesitylene) ligands. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Zinc Chloride: One common method involves the reaction of with in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation.
Transmetalation: Another method involves the transmetalation of with . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of zinc;1,3,5-trimethylbenzene-6-ide often involves large-scale reactions using the above-mentioned methods. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Zinc;1,3,5-trimethylbenzene-6-ide can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Substitution Reagents: Reagents such as and are used for substitution reactions.
Reducing Agents: Reducing agents like can be used for reduction reactions.
Major Products:
Oxidation Products: Oxidation can yield products such as and .
Substitution Products: Substitution reactions can produce compounds like .
Wissenschaftliche Forschungsanwendungen
Zinc;1,3,5-trimethylbenzene-6-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of zinc;1,3,5-trimethylbenzene-6-ide involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with other molecules, facilitating reactions such as electrophilic aromatic substitution. The pathways involved include the formation of intermediate complexes, which then undergo further reactions to yield the final products.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethylbenzene (Pseudocumene): Similar in structure but with different substitution patterns.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different arrangement of methyl groups.
Dimethylzinc: A related organozinc compound with different ligands.
Uniqueness: Zinc;1,3,5-trimethylbenzene-6-ide is unique due to its specific substitution pattern and the presence of two mesitylene ligands. This gives it distinct chemical properties and reactivity compared to other organozinc compounds.
Eigenschaften
CAS-Nummer |
73681-65-9 |
|---|---|
Molekularformel |
C18H22Zn |
Molekulargewicht |
303.7 g/mol |
IUPAC-Name |
zinc;1,3,5-trimethylbenzene-6-ide |
InChI |
InChI=1S/2C9H11.Zn/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3;/q2*-1;+2 |
InChI-Schlüssel |
XUERYGWZIHFBGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



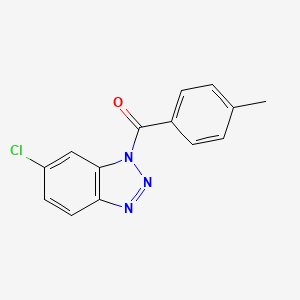

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
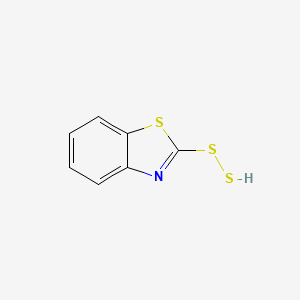
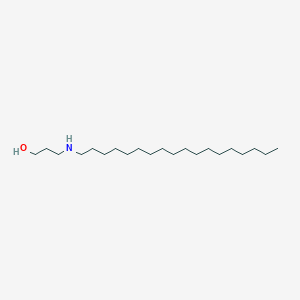
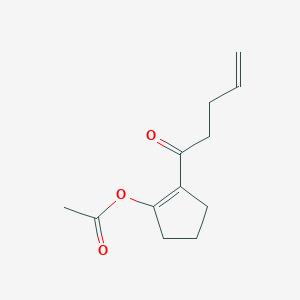


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
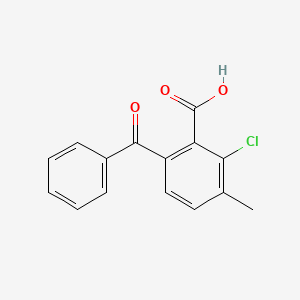
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
